5-(1-Methyl-2-(thiazolidin-2-yliden)ethyliden)-4-oxo-2-thioxothiazolidin-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-2-(thiazolidin-2-yliden)ethyliden)-4-oxo-2-thioxothiazolidin-3-acetic acid is a complex organic compound with a unique structure that includes thiazolidine and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-2-(thiazolidin-2-yliden)ethyliden)-4-oxo-2-thioxothiazolidin-3-acetic acid typically involves multi-step organic reactions. One common method includes the condensation of thiazolidine derivatives with appropriate aldehydes or ketones under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-2-(thiazolidin-2-yliden)ethyliden)-4-oxo-2-thioxothiazolidin-3-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-(1-Methyl-2-(thiazolidin-2-yliden)ethyliden)-4-oxo-2-thioxothiazolidin-3-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-2-(thiazolidin-2-yliden)ethyliden)-4-oxo-2-thioxothiazolidin-3-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or altering receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Carboxymethyl-5-(1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene)-2-thiothiazolid-4-one
- 3-Carboxymethyl-5-(2-(3-methyl-2-thiazolidinylidene)-1-methylethylidene)rhodanine
Uniqueness
What sets 5-(1-Methyl-2-(thiazolidin-2-yliden)ethyliden)-4-oxo-2-thioxothiazolidin-3-acetic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
32046-64-3 |
---|---|
Molecular Formula |
C11H12N2O3S3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[5-[(E)-1-(4,5-dihydro-1,3-thiazol-2-yl)prop-1-en-2-yl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid |
InChI |
InChI=1S/C11H12N2O3S3/c1-6(4-7-12-2-3-18-7)9-10(16)13(5-8(14)15)11(17)19-9/h4,16H,2-3,5H2,1H3,(H,14,15)/b6-4+ |
InChI Key |
IUMDQPGXCZMGTM-GQCTYLIASA-N |
Isomeric SMILES |
C/C(=C\C1=NCCS1)/C2=C(N(C(=S)S2)CC(=O)O)O |
Canonical SMILES |
CC(=CC1=NCCS1)C2=C(N(C(=S)S2)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.